Perfluorohexamethylprismane
Description
The Unique Context of Highly Fluorinated Polycyclic Cage Hydrocarbons
Highly fluorinated polycyclic cage hydrocarbons exist in a unique chemical space defined by two opposing, yet synergistic, characteristics: the inherent strain of the polycyclic cage and the profound stabilizing influence of fluorine substitution. Polycyclic cages, by their very nature, often possess significant ring strain due to enforced non-ideal bond angles and eclipsed conformations. researchgate.netacs.org In contrast, fluorocarbons are renowned for their exceptional thermal and chemical stability, stemming from the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. nist.govresearchgate.net
This stability is further amplified by the "perfluoroalkyl effect," a phenomenon where perfluoroalkyl groups, such as the trifluoromethyl (-CF₃) group, enhance the kinetic and thermodynamic stability of strained carbon frameworks. researchgate.net This effect is attributed to both steric shielding of the carbon skeleton from external reagents and the intrinsic strengthening of adjacent carbon-carbon bonds. researchgate.net Consequently, fluorination allows for the synthesis and isolation of highly strained molecules whose hydrocarbon parents are either extremely unstable or entirely inaccessible. researchgate.net These compounds, including perfluorohexamethylprismane, serve as ideal substrates for studying the limits of molecular stability and the fundamental impacts of fluorine on chemical structure and reactivity. researchgate.netrsc.org
Architectural Significance of the Prismane (B14753642) Framework in Organic Chemistry
The prismane framework, a valence isomer of benzene (B151609), holds a significant place in the history and development of organic chemistry. researchgate.netrsc.org First proposed by Albert Ladenburg in the 19th century as a possible structure for benzene (C₆H₆), the parent nist.govprismane is a polycyclic hydrocarbon shaped like a three-sided prism. researchgate.netrsc.org Its structure consists of two parallel triangular cyclopropane (B1198618) rings connected by three square cyclobutane (B1203170) rings. sci-hub.senih.gov
The architecture is notable for its immense ring strain. The internal bond angles of the triangular faces are forced to be 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon atoms. rsc.orgsci-hub.se This geometric constraint leads to high internal energy and makes the molecule kinetically unstable, with the parent prismane being an explosive liquid at room temperature. rsc.org Despite its instability, the thermal rearrangement of prismane to the far more stable benzene is symmetry-forbidden, a factor that allows for its isolation and study. rsc.orgsci-hub.se The unique, non-planar, and highly symmetric cage structure of the prismane framework continues to challenge chemical bonding theories and serves as a benchmark for understanding strained organic systems. researchgate.netrsc.org
Positioning this compound within the Landscape of Strained Organic Molecules
Strained organic molecules are compounds that possess higher internal energy compared to a theoretical strain-free reference due to unfavorable geometric arrangements, such as distorted bond angles (angle strain) or eclipsed conformations (torsional strain). researchgate.netacs.org The synthesis and study of these molecules allow chemists to probe the limits of chemical bonding and discover novel reactivity. newmoa.org
This compound occupies a special position within this landscape as a remarkably stabilized, highly strained system. The stability of the prismane core is dramatically enhanced by the substitution of hydrogen atoms with trifluoromethyl groups. This is clearly demonstrated by comparing the thermal stability of the perfluorinated compound to its hydrocarbon analogue. The parent prismane (C₆H₆) rearranges to benzene with a half-life of 11 hours at 90°C. In stark contrast, the prismane isomer of hexakis(trifluoromethyl)benzene is substantially more robust, exhibiting a half-life of 135 hours at a much higher temperature of 170°C before rearranging to its para-bonded Dewar benzene isomer. nist.gov This profound increase in stability is a direct consequence of the perfluoroalkyl effect, which strengthens the underlying carbon-carbon bonds of the cage structure. researchgate.net This allows this compound to serve as a model system for investigating the properties of a molecular framework that would otherwise be too labile for extensive study.
Fundamental Research Questions Driving this compound Investigation
The study of this compound is driven by several fundamental research questions that address core principles of chemical structure, stability, and synthesis.
How does extensive perfluoroalkylation impact the stability and reactivity of a highly strained cage system? This is perhaps the most central question. Researchers seek to quantify the kinetic and thermodynamic stabilization afforded by the perfluoroalkyl effect. By comparing the thermal and photochemical behavior of this compound to its hydrocarbon counterparts and other valence isomers, chemists can develop a deeper understanding of how fluorine's strong inductive effects and steric bulk modify the energy landscape of a molecule. The observed high thermal stability provides a partial answer, indicating a significant stabilizing effect. nist.gov
What are the viable synthetic pathways to construct such a complex and sterically congested molecule? The synthesis of molecules with high degrees of strain and functionalization is a significant challenge. Investigations focus on the photochemical isomerization of aromatic precursors. The established route involves the UV irradiation of hexakis(trifluoromethyl)benzene, which proceeds through other valence isomers like the Dewar and benzvalene (B14751766) forms. nist.gov Understanding the mechanisms, quantum yields, and conditions of these photoisomerizations is crucial for accessing these complex architectures.
What are the precise structural parameters and unique physical properties of the molecule? A key goal is to determine the exact three-dimensional structure of this compound, including its bond lengths and angles, through methods like X-ray crystallography. While obtaining suitable crystals of such molecules can be difficult, this data is essential for validating computational models and understanding how the prismane cage distorts to accommodate the bulky, electron-withdrawing -CF₃ groups. Furthermore, characterizing its spectroscopic and physical properties provides a complete picture of this unique compound. acs.org
What are the potential applications for such a unique chemical entity? The combination of a high-energy framework and the properties imparted by fluorine (such as high density, thermal stability, and volatility) suggests potential applications in specialized areas. Research explores its utility in materials science, for instance, as a component in high-energy materials or as a sublimable component in delivery systems. Its classification as a per- and polyfluoroalkyl substance (PFAS) also drives research into its environmental behavior and toxicology. researchgate.net
Detailed Research Findings
Synthesis and Thermal Rearrangement
The synthesis of this compound is achieved through the photochemical rearrangement of its aromatic isomer, hexakis(trifluoromethyl)benzene. The process involves the formation of other C₁₂F₁₈ valence isomers as intermediates.
| Step | Reactant | Conditions | Product(s) | Notes |
|---|---|---|---|---|
| 1 | Hexakis(trifluoromethyl)benzene | UV irradiation (>270 nm) in perfluoro-n-pentane | Hexakis(trifluoromethyl)benzvalene | This is the initial, reversible photoisomerization product. nist.gov |
| 2 | Hexakis(trifluoromethyl)benzene | UV irradiation (>200 nm) in perfluoro-n-pentane | Benzvalene, Dewar (para-bonded), and Prismane isomers | Shorter wavelength light is required to access the full range of isomers. nist.gov |
| 3 | Hexakis(trifluoromethyl)dewarbenzene | UV irradiation (>200 nm) | This compound | The prismane is formed essentially irreversibly from the Dewar benzene isomer under these conditions. nist.gov |
The resulting valence isomers exhibit significant thermal stability. The table below compares the half-lives of the prismane and benzvalene isomers upon heating.
| Compound | Conditions | Half-Life (t½) | Rearrangement Product |
|---|---|---|---|
| This compound | 170°C in Hexafluorobenzene | 135 hours | Perfluorohexamethyl Dewar benzene. nist.gov |
| Hexakis(trifluoromethyl)benzvalene | 170°C in Hexafluorobenzene | 9 hours | Hexakis(trifluoromethyl)benzene. nist.gov |
Structural Data
| Structural Parameter | Value for Prismane (C₆H₆) | Note |
|---|---|---|
| C-C Bond Length (triangular face) | ~1.51 Å | These values represent the fundamental, highly strained cage. Substitution with bulky -CF₃ groups is expected to cause some distortion. |
| C-C Bond Length (quadrilateral face) | ~1.58 Å | |
| C-C-C Bond Angle (triangular face) | 60° | Source of significant angle strain. rsc.orgsci-hub.se |
| C-C-C Bond Angle (quadrilateral face) | 90° | Source of significant angle strain. rsc.orgsci-hub.se |
Structure
3D Structure
Properties
CAS No. |
22736-20-5 |
|---|---|
Molecular Formula |
C12F18 |
Molecular Weight |
486.10 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(trifluoromethyl)prismane |
InChI |
InChI=1S/C12F18/c13-7(14,15)1-2(8(16,17)18)3(1,9(19,20)21)6(12(28,29)30)4(1,10(22,23)24)5(2,6)11(25,26)27 |
InChI Key |
JFELTPAOLMOQHL-UHFFFAOYSA-N |
Canonical SMILES |
C12(C3(C1(C4(C2(C34C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Perfluorohexamethylprismane and Its Precursors
Retrosynthetic Approaches to the Perfluorohexamethylprismane Core Structure
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For a complex target like this compound, this approach is crucial. A plausible retrosynthetic disconnection would involve the photoisomerization of a perfluorohexamethyl-substituted Dewar benzene (B151609) derivative. This Dewar benzene, in turn, could be envisioned as arising from the cyclization of a suitable perfluorinated acyclic precursor. The key challenge lies in the strategic placement of the perfluoroalkyl groups to facilitate the desired cyclization and subsequent isomerization while maintaining stability.
Another retrosynthetic strategy could involve the direct fluorination of a pre-existing hexamethylprismane hydrocarbon core. However, the harsh conditions typically required for direct fluorination often lead to fragmentation and rearrangement of such a strained polycyclic system. Therefore, a more controlled, stepwise introduction of fluorine or trifluoromethyl groups is generally favored.
Development of Strategic Precursor Molecules in Perfluorinated Systems
The successful synthesis of this compound is critically dependent on the design and preparation of suitable precursor molecules. The development of novel precursors is often a pivotal step in creating new materials with desired properties. polytechnique.edu Key considerations for precursor design include:
Stability: The precursor must be stable enough to withstand the reaction conditions required for subsequent transformations.
Reactivity: It must possess the necessary functional groups to enable the desired cyclization and isomerization reactions.
Fluorination compatibility: The precursor should be amenable to fluorination at specific positions without undergoing undesirable side reactions.
A common strategy involves the synthesis of a hydrocarbon backbone with the desired prismatic or pre-prismatic geometry, followed by carefully controlled fluorination. For instance, a hexamethyl-Dewar benzene derivative could be synthesized first and then subjected to selective fluorination. The choice of fluorinating agent is critical in this step.
Alternatively, the synthesis can start from readily available fluorinated building blocks. For example, hexafluoropropylene can react with pentafluoropropionyl fluoride (B91410) in a feasible industrial process to create key perfluorinated synthons. researchgate.net These can then be further elaborated into more complex structures. The development of methods to create bifunctional monomers is also an active area of research to overcome challenges in synthesizing certain perfluorinated structures. mdpi.com
Advanced Synthetic Routes to Construct Highly Strained Perfluorinated Prismane (B14753642) Architectures
The construction of the highly strained cage structure of this compound requires specialized synthetic methods. One of the most promising approaches is the photochemical isomerization of a corresponding perfluorohexamethyl Dewar benzene. acs.org This valence isomerization is a powerful tool for accessing kinetically stable, but thermodynamically unstable, cage compounds. The introduction of fluorine atoms is thought to be effective for stabilizing strained molecules. nih.gov
Another advanced strategy involves the direct photoisomerisation of fluorinated cyclophanes. For example, the synthesis of a researchgate.net-prismane derivative has been explored through the photoisomerisation of octafluoro[2.2]paracyclophane. mdpi.com The key to this transformation was the presence of fluorine substituents and the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent. nih.govmdpi.com Although the product was thermally stable in solution, it proved difficult to isolate. nih.govmdpi.com
Computational chemistry and molecular simulations are increasingly being used to predict the feasibility of synthetic routes and the stability of target molecules. mdpi.com These tools can guide the design of precursors and reaction conditions, saving significant experimental effort.
Challenges and Innovations in Fluorination Techniques Applied to Prismane Synthesis
The introduction of fluorine atoms into organic molecules presents unique challenges due to the high reactivity of many fluorinating agents and the often-drastic changes in molecular properties that result from fluorination. altmaniacs.com Direct fluorination of a pre-formed prismane hydrocarbon skeleton is often not feasible due to the high strain energy of the cage, which can lead to fragmentation under harsh fluorination conditions.
Innovations in fluorination chemistry are crucial for the synthesis of perfluorinated prismanes. These include the development of milder and more selective fluorinating reagents. For instance, the use of elemental fluorine in the liquid phase has been employed for the synthesis of perfluorocubane and perfluorocongressane. researchgate.netnih.gov
Modern synthetic methods focus on greener and more efficient approaches. rsc.org These include the use of organometallic catalysis, photochemical strategies, and electrochemical methods to introduce fluorine or perfluoroalkyl groups. rsc.orgcas.cn For example, copper-mediated fluorination of boronate ester precursors has emerged as a powerful technique for the synthesis of complex fluorinated molecules. nih.gov The development of new catalytic systems and reagents is essential for overcoming the challenges associated with fluorinating complex and strained molecules like prismanes. altmaniacs.com
Comparative Analysis of Synthetic Pathways for this compound Analogues
While the synthesis of this compound itself is a formidable task, the synthesis of its analogues provides valuable insights into the structure-property relationships of these unique molecules. Analogues can be designed with different perfluoroalkyl groups or with a different substitution pattern on the prismane core.
The synthesis of perfluorocubane, a lower homologue of perfluorohexaprismane, was achieved through the direct fluorination of cubane (B1203433). researchgate.net This success suggests that direct fluorination might be a viable route for smaller, more rigid cage systems. However, for the larger and more flexible hexaprismane skeleton, this method is likely to be less effective.
The synthesis of octafluoro[2.2]paracyclophane as a precursor to a researchgate.net-prismane derivative highlights a different strategic approach, where the aromatic precursors are fluorinated before the final cage-forming reaction. mdpi.com This method allows for more control over the fluorination process and avoids the direct fluorination of a highly strained cage.
A comparative analysis of these pathways reveals a trade-off between the directness of the approach and the control over the reaction. Direct fluorination of the hydrocarbon cage is the most straightforward route conceptually, but it offers the least control. Stepwise synthesis from fluorinated building blocks or fluorination of a less-strained precursor followed by cyclization provides greater control but requires a more elaborate synthetic sequence.
The table below summarizes some of the key synthetic strategies and their applicability to different prismane analogues.
| Synthetic Strategy | Precursor Type | Key Transformation | Applicability |
| Direct Fluorination | Polycyclic Hydrocarbon | C-H to C-F conversion | Smaller, rigid cages (e.g., Cubane) |
| Photoisomerization | Dewar Benzene Derivative | Valence Isomerization | Substituted Prismanes |
| Photoisomerization | Fluorinated Cyclophane | Valence Isomerization | Prismane Derivatives mdpi.com |
Theoretical and Computational Investigations of Perfluorohexamethylprismane
Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are essential for understanding the distribution of electrons and the nature of chemical bonds within a molecule jocpr.commdpi.com. For a complex and strained molecule like perfluorohexamethylprismane, these analyses reveal how the unique geometry and the presence of highly electronegative fluorine atoms influence its fundamental chemical nature.
The electronic structure of perfluorinated cage compounds is significantly influenced by the "perfluoro effect," where the numerous fluorine atoms have a strong stabilizing effect on the σ molecular orbitals acs.orguit.no. In this compound, the carbon atoms of the central prismane (B14753642) core are expected to exhibit a hybridization state that deviates significantly from the ideal sp³ configuration due to the severe angle strain imposed by the three- and four-membered rings.
The C-F bond is one of the strongest single bonds in organic chemistry, characterized by its high bond dissociation energy, short bond length, and significant polarity due to the large electronegativity difference between carbon and fluorine alfa-chemistry.comtaylorandfrancis.com. This inherent strength contributes to the high thermal and chemical stability of fluorocarbons taylorandfrancis.comwikipedia.org.
In this compound, the extreme strain of the prismane core is expected to significantly impact the properties of the constituent bonds. The internal carbon-carbon (C-C) bonds of the cage are forced into highly acute angles, leading to poor orbital overlap and substantial weakening compared to C-C bonds in typical acyclic alkanes. Conversely, the inductive effect of the numerous fluorine atoms strengthens the skeletal C-C bonds to some extent wikipedia.org.
The C-F bonds, while still exceptionally strong, may also be subtly altered by the molecular strain. The high partial positive charge induced on the cage carbon atoms can further shorten and strengthen the attached C-F bonds wikipedia.org. Computational models can quantify these properties, providing predicted values for bond lengths and dissociation energies that reflect the interplay between ring strain and perfluorination.
| Bond Type | Typical Bond Length (Å) | Predicted Bond Length in this compound (Å) | Typical Bond Dissociation Energy (kcal/mol) | Predicted Bond Dissociation Energy in this compound (kcal/mol) |
|---|---|---|---|---|
| C-C (alkane) | 1.54 | N/A | ~88 | N/A |
| C-C (prismane core) | N/A | >1.54 (Elongated due to strain) | N/A | <88 (Weakened due to strain) |
| C-F | 1.35 | ~1.33 (Shortened by inductive effects) | ~110-116 | >116 (Strengthened by inductive effects) |
Computational Prediction of Strain Energy and Thermodynamic Stability
The thermodynamic stability of a molecule determines whether it can exist and is a key prediction derived from computational chemistry umn.edunih.gov. It is assessed by calculating the molecule's energy relative to reference compounds or isomers umn.edu. For this compound, this involves quantifying the immense strain energy and weighing it against the stabilizing influence of fluorination.
The energetic profile of this compound is dominated by two opposing factors:
High Strain Energy : The prismane core contains highly distorted bond angles, leading to significant angle and torsional strain. This strain energy is a major destabilizing factor, making the hydrocarbon parent, hexamethylprismane, highly reactive.
To gain a deeper understanding of molecular stability, the total energy of the system can be theoretically broken down into the contributions from individual bonds, angles, and non-bonded interactions. Techniques such as Natural Bond Orbital (NBO) analysis can be employed to investigate interactions between orbitals, revealing stabilizing hyperconjugative effects and destabilizing steric repulsions nih.gov.
Energy decomposition analysis allows for the partitioning of the total strain energy into specific components:
Bond Stretching : Energy required to stretch or compress bonds from their ideal lengths.
Angle Bending : Energy associated with the deformation of bond angles from their optimal values (a major contributor in prismane).
Torsional Strain : Energy from the eclipsing of bonds on adjacent atoms.
Van der Waals Interactions : Repulsive or attractive forces between non-bonded atoms.
For this compound, such an analysis would likely show that the vast majority of the strain is stored in the bending of the C-C-C bonds within the cage, while the exceptionally strong C-F bonds provide the primary stabilizing contribution to the molecule's heat of formation.
| Contribution to Molecular Energy | Predicted Energetic Impact | Description |
|---|---|---|
| C-C Bond Strain (Angle Bending) | Highly Destabilizing | Severe deviation from ideal bond angles in the prismane core. |
| C-C Bond Torsional Strain | Destabilizing | Eclipsing interactions within the three- and four-membered rings. |
| C-F Bond Energy | Highly Stabilizing | The cumulative strength of eighteen C-F bonds significantly lowers the molecule's enthalpy. |
| Steric Repulsion (CF₃ groups) | Moderately Destabilizing | Repulsion between bulky trifluoromethyl groups on the compact prismane cage. |
Exploration of Conformational Dynamics and Potential Energy Surfaces
While the prismane cage itself is rigid, the molecule as a whole possesses conformational flexibility due to the rotation of the six trifluoromethyl (-CF₃) groups. The study of these motions and their energetic consequences is achieved by mapping the molecule's potential energy surface (PES) mdpi.comarxiv.orgresearchgate.net. A PES is a mathematical landscape that relates the energy of a molecule to its geometry, with valleys corresponding to stable conformers and mountains representing the energy barriers between them mdpi.com.
For this compound, the primary dynamic process of interest is the concerted or individual rotation of the -CF₃ groups around the C-C bonds that connect them to the cage. Computational methods can simulate this rotation and calculate the energy at each step, thereby mapping the PES jocpr.com. This analysis would identify the lowest-energy (ground-state) conformation, which would likely involve the staggering of the -CF₃ groups to minimize steric repulsion between them. The heights of the energy barriers on the PES would correspond to the activation energies for -CF₃ group rotation, providing insight into the molecule's dynamic behavior at different temperatures.
Reactivity and Mechanistic Studies of Perfluorohexamethylprismane Transformations
Investigation of Fundamental Reaction Pathways and Mechanistic Intermediates
Detailed studies on the fundamental reaction pathways and the direct observation or computational modeling of mechanistic intermediates specifically for perfluorohexamethylprismane are not readily found in the public domain. General knowledge of perfluoroalkyl substances suggests that their reactions are often dominated by the high strength of the carbon-fluorine bond and the significant steric shielding provided by the fluorine atoms. Reactions would likely require high energy input or highly reactive species to proceed. Intermediates in the reactions of other perfluorinated cage-like structures often involve radical species or highly polarized transition states, but specific intermediates for this compound transformations have not been characterized in the available literature.
Photochemical Reaction Pathways and Light-Induced Rearrangements
The photochemistry of prismanes is a well-established area of study, with the parent hydrocarbon, prismane (B14753642), being known to isomerize to benzene (B151609) upon heating or irradiation. It is theoretically plausible that this compound could undergo a similar light-induced rearrangement to perfluorohexamethylbenzene. This transformation would be driven by the release of the significant ring strain of the prismane core. However, specific studies detailing the photochemical reaction pathways, quantum yields, and the nature of the excited states involved in the light-induced rearrangements of this compound are not described in the available scientific literature. General principles of photochemistry suggest that such a reaction would proceed from an excited electronic state, potentially involving diradical or zwitterionic intermediates as the cage structure rearranges. nih.gov
Thermal Decomposition Mechanisms and Isomerization Pathways
The thermal behavior of this compound is expected to be dominated by its high degree of strain and the thermal stability of the C-F and C-C bonds of the perfluoroalkyl groups. While the thermal decomposition of various perfluoroalkyl compounds has been investigated, showing that decomposition is often initiated by the cleavage of the weakest bond in the molecule, specific studies on this compound are lacking. nih.govresearchgate.net It is hypothesized that, similar to its hydrocarbon analog, thermal treatment of this compound would lead to isomerization to the thermodynamically more stable aromatic isomer, perfluorohexamethylbenzene. The mechanism for this isomerization would likely involve the sequential cleavage of the C-C bonds of the prismane cage.
Table 1: Postulated Thermal Isomerization of this compound
| Reactant | Product | Conditions |
|---|---|---|
| This compound | Perfluorohexamethylbenzene | Thermal (Hypothetical) |
Exploration of Electrophilic and Nucleophilic Reactivity in Perfluorinated Cage Systems
The reactivity of perfluorinated compounds towards electrophiles is generally low due to the electron-withdrawing nature of the fluorine atoms, which deactivates the carbon skeleton. nih.govresearchgate.netmasterorganicchemistry.com Conversely, this electron deficiency makes perfluorinated structures susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.comlookchem.com In the context of this compound, the cage structure would likely be highly resistant to electrophilic attack.
Nucleophilic attack on this compound, while theoretically more plausible, would be sterically hindered by the trifluoromethyl groups. If a reaction were to occur, it would likely target the carbon atoms of the prismane cage. The specific sites of attack and the nature of the resulting products have not been experimentally determined for this compound. Studies on other highly fluorinated molecules indicate that nucleophilic substitution of a fluorine atom is a possible reaction pathway, often proceeding through an SNAr-like mechanism in aromatic systems or addition-elimination pathways in other unsaturated systems. rsc.orgmdpi.com
Stereochemical and Regiochemical Control in this compound Reactions
Given the lack of detailed reaction studies for this compound, discussions of stereochemical and regiochemical control are speculative. The high symmetry of the this compound molecule would limit the number of possible regioisomers in initial substitution reactions. However, once the symmetry is broken by a single substitution, subsequent reactions could lead to a variety of regioisomers.
Stereochemical control in reactions involving a chiral this compound derivative would be a complex challenge. The rigid cage structure could, in principle, allow for high stereoselectivity in reactions at a functional group attached to the cage. However, without specific examples of such reactions, this remains a theoretical consideration based on general principles of stereochemistry in organic reactions. rijournals.comoxfordsciencetrove.com
Strategies for Derivatization and Structural Modification of Perfluorohexamethylprismane
Targeted Functionalization of the Perfluorohexamethylprismane Core
The high degree of fluorination in this compound results in a highly electron-deficient carbon skeleton, making it susceptible to nucleophilic attack. However, the steric shielding provided by the trifluoromethyl groups and the fluorine atoms on the prismane (B14753642) core presents a significant challenge for direct functionalization. A key feature of perfluorinated cage compounds is the "perfluoro cage effect," where the molecule can encapsulate an electron within its core due to the low-energy lowest unoccupied molecular orbital (LUMO) formed by the overlapping inward-pointing lobes of the C-F σ* orbitals. acs.orgnih.gov This property has been computationally predicted for various perfluorinated prismanes and experimentally confirmed for perfluorocubane. acs.orgnih.govresearchgate.net
The ability to accept an electron suggests that radical anion intermediates could play a crucial role in the functionalization of this compound. Electrochemical reduction could be employed to generate these radical anions, which could then react with electrophiles.
Table 1: Calculated Adiabatic Electron Affinities (EA) of Perfluorinated Prismanes
| Compound | Point Group | LUMO Irreducible Representation | Adiabatic EA (eV) - OLYP | Adiabatic EA (eV) - B3LYP* | Adiabatic EA (eV) - B3LYP |
| Perfluoroprismane | D₃h | a'₁ | 0.97 | 0.87 | 0.80 |
| Octafluorocubane | Oₕ | a₁g | 1.55 | 1.43 | 1.35 |
| Perfluoropentaprismane | - | - | 1.98 | - | - |
| Perfluorohexaprismane | - | - | 2.15 | - | - |
Data sourced from computational studies on perfluorinated cage molecules. nih.gov The table illustrates a trend of increasing electron affinity with the size of the prismane cage, suggesting that larger perfluorinated prismanes are better electron acceptors.
Synthesis of Novel this compound-Containing Hybrid Structures
The synthesis of hybrid structures incorporating the this compound unit would likely involve the initial targeted functionalization of the prismane core to introduce reactive handles. For instance, if a C-F bond could be selectively cleaved and replaced with a functional group such as a hydroxyl, amino, or carboxyl group, this would open up avenues for coupling reactions.
Given the challenges of direct fluorination of highly strained systems, a plausible synthetic strategy for this compound itself would likely involve the valence isomerization of a perfluoro-Dewar benzene (B151609) derivative, a common route for the synthesis of prismanes. The synthesis of perfluorocubane, a related cage compound, provides insights into the complexities of introducing multiple fluorine atoms into a strained polyhedral structure. thieme.deyoutube.comnih.govu-tokyo.ac.jp
Table 2: Illustrative Synthetic Approach to a Perfluorinated Cage Compound (Perfluorocubane)
| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |
| 1 | Cubane (B1203433) carboxylic acid | Fluorinated alcohol | Cubane carboxylic acid ester | Esterification to protect the carboxylic acid group. youtube.com |
| 2 | Cubane carboxylic acid ester | F₂ gas (liquid-phase "PERFECT" fluorination) | Perfluorinated cubane carboxylic acid ester | Radical fluorination of the cubane core. thieme.deyoutube.com |
| 3 | Perfluorinated cubane carboxylic acid ester | Hydrolysis and decarboxylation reagents | Heptafluorocubane | Removal of the ester and carboxylic acid groups. youtube.com |
| 4 | Heptafluorocubane | Electrophilic fluorinating reagent | Perfluorocubane | Introduction of the final fluorine atom. thieme.de |
This table outlines a multi-step synthesis of perfluorocubane, which serves as a model for the potential synthetic challenges and strategies that could be applicable to this compound.
Once a functionalized this compound derivative is obtained, it could be coupled with other molecular entities, such as polymers, biomolecules, or nanoparticles, to create novel hybrid materials with tailored properties.
Polymerization and Oligomerization Strategies Involving this compound Units
The incorporation of this compound units into polymers or oligomers could lead to materials with exceptional thermal stability, chemical resistance, and unique surface properties. nih.govumn.edu Two primary strategies can be envisioned for this purpose:
Polymerization of Functionalized Monomers: If this compound can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, these monomers could be subjected to standard polymerization techniques like free-radical polymerization. nih.gov
Step-Growth Polymerization: The synthesis of bifunctional this compound derivatives would enable their use as monomers in step-growth polymerization reactions, such as the formation of polyesters or polyamides. rsc.org
The rigid and bulky nature of the this compound core would likely impart significant rigidity to the resulting polymer chains, potentially leading to materials with high glass transition temperatures and altered mechanical properties.
Design Principles for Tailoring Reactivity through Substituent Effects
The reactivity of the this compound core could be modulated by introducing substituents with varying electronic properties. While the existing perfluoromethyl groups are strongly electron-withdrawing, the introduction of other groups could either enhance or diminish this effect.
Electron-Withdrawing Groups: Further substitution with electron-withdrawing groups would be expected to increase the electron affinity of the cage, making it an even stronger electron acceptor. This could be leveraged in the design of novel oxidizing agents or electron-transport materials.
Electron-Donating Groups: The introduction of electron-donating groups, while synthetically challenging, would decrease the electron-deficient nature of the cage. This could potentially make the molecule more susceptible to electrophilic attack, opening up different avenues for derivatization.
Computational studies, such as those employing density functional theory (DFT), would be invaluable in predicting the effects of different substituents on the electronic structure and reactivity of the this compound core. nih.gov Such theoretical investigations can guide the synthetic efforts towards derivatives with desired properties.
Advanced Materials Concepts and Energetic Research Platforms Involving Perfluorohexamethylprismane
Theoretical Exploration of Perfluorohexamethylprismane in High-Energy Density Material Frameworks
The significant strain energy inherent in the prismane (B14753642) cage, combined with the high density imparted by perfluorination, positions this compound as a molecule of interest for HEDMs. The C-C bonds in the three- and four-membered rings of the prismane core are highly strained, storing a substantial amount of potential energy that can be released upon decomposition.
The design of energetic materials based on this compound revolves around harnessing its high strain energy and the energetic contributions of its fluorinated substituents. Conceptually, the this compound cage can serve as a core motif in more complex energetic systems. For instance, the introduction of energetic functionalities, such as nitro groups, onto the perfluoromethyl substituents could theoretically enhance its energetic output. However, the synthesis of such derivatives would be exceptionally challenging.
A key theoretical feature of perfluorinated cage compounds is the "perfluoro cage effect" acs.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net. This effect arises from the quantum chemical prediction that these molecules possess a low-energy lowest unoccupied molecular orbital (LUMO) formed from the overlapping inward-pointing lobes of the C-F σ* orbitals acs.orgnih.gov. This results in a significant electron affinity, allowing the molecule to encapsulate an electron within its central cavity acs.orgnih.gov. Quantum chemical calculations using density functional theory (DFT) have explored this effect across a range of organofluorine cages, including perfluorinated [n]prismanes (for n = 3-6) chemrxiv.orgresearchgate.netresearchgate.net.
The electron affinity of perfluorinated cage molecules is a critical parameter in their conceptual design as energetic materials. A high electron affinity suggests that these molecules could act as powerful oxidizing agents in energetic formulations. The table below, based on computational studies, illustrates the calculated adiabatic electron affinities for a series of perfluorinated prismanes.
| Perfluorinated Prismane | Calculated Adiabatic Electron Affinity (eV) |
|---|---|
| Perfluoro rsc.orgprismane (Perfluorotriprismane) | 0.97 |
| Perfluoro und.eduprismane (Perfluorocubane) | 1.55 |
| Perfluoro researchgate.netprismane (Perfluoropentaprismane) | 1.98 |
| Perfluoro acs.orgprismane (Perfluorohexaprismane) | 2.15 |
This data is derived from computational studies on perfluorinated prismanes and illustrates a trend of increasing electron affinity with the size of the prismane cage. acs.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net
This trend suggests that larger perfluorinated cages, such as perfluorohexaprismane, have a greater ability to stabilize an encapsulated electron acs.orgnih.gov. This property could be exploited in the design of novel energetic materials where the perfluorinated cage acts as an electron acceptor.
Computational modeling is essential for understanding the potential energy release from this compound, as experimental data is scarce. The primary energy release mechanism is anticipated to be the rupture of the strained C-C bonds of the prismane core, leading to a rapid and exothermic decomposition. The decomposition of fluorocarbon polymers generally proceeds through the breaking of C-C bonds, and in the case of highly strained molecules, this process is expected to be particularly facile upon initiation nasa.govcdc.gov.
Theoretical studies on the decomposition of perfluorinated compounds suggest that the initial steps involve homolytic cleavage of the weakest bonds regulations.gov. For this compound, this would likely be the strained cage C-C bonds. Subsequent reactions would involve the formation of various stable and radical fluorocarbon species. The presence of perfluoromethyl groups would influence the decomposition pathway, potentially leading to the formation of species like hexafluoroethane (B1207929) and other small perfluorinated alkanes.
This compound as a Molecular Building Block for Novel Functional Materials
Beyond its potential as an energetic material, the rigid, three-dimensional structure of this compound makes it an intriguing candidate as a molecular building block, or scaffold, for the construction of novel functional materials. The principles of rational design can be applied to conceptualize how this unique core could be incorporated into larger, functional architectures rsc.orgrsc.orgtandfonline.commdpi.com.
The rational design of materials based on this compound involves leveraging its well-defined geometry and the unique properties imparted by its high fluorine content. The perfluoromethyl groups provide potential sites for further functionalization, although their chemical inertness presents a significant synthetic challenge.
Conceptually, this compound could serve as a rigid, insulating core in the design of novel polymers or supramolecular assemblies. The high degree of fluorination would impart properties such as hydrophobicity, chemical inertness, and low surface energy to any material in which it is incorporated. For example, attaching polymerizable groups to the perfluoromethyl substituents (a hypothetical and synthetically demanding task) could lead to the formation of polymers with highly regular, three-dimensional structures.
The unique topology of the prismane cage is a key feature that could be exploited in the design of novel materials with interesting electronic properties. While this compound itself is expected to be an insulator, its incorporation into larger, conjugated systems could lead to materials with unusual electronic behavior.
The "perfluoro cage effect," with its creation of a low-energy LUMO within the cage, is a fascinating aspect of its electronic structure acs.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net. In derived systems, where the this compound unit is electronically coupled to other molecular components, this property could be modulated. For instance, the encapsulation of an electron within the cage could be used as a switching mechanism in a molecular electronic device.
The topological analysis of how this compound units could be connected in a larger network is a subject of theoretical interest. The rigid and well-defined shape of the molecule could allow for the design of porous materials with precisely controlled pore sizes and chemical environments. The high fluorine content of the pore walls would create a highly fluorophilic environment, which could be useful for the selective adsorption of other fluorinated molecules.
Conceptual Contributions to Fluorocarbon Chemistry and Material Science
The study of this compound, even if purely theoretical at present, makes significant conceptual contributions to fluorocarbon chemistry and material science. It pushes the boundaries of what is considered structurally possible for fluorinated organic molecules and stimulates the development of new computational and synthetic methods.
The exploration of the "perfluoro cage effect" in this compound and related molecules has opened up a new area of inquiry in physical organic chemistry, with potential implications for the design of novel electron-accepting materials acs.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net. Furthermore, the concept of using such a highly strained and fluorinated molecule as a building block for more complex materials challenges synthetic chemists to develop new methods for the formation and functionalization of such demanding structures.
Spectroscopic Methodologies for Structural Elucidation and Mechanistic Probing
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. For perfluorohexamethylprismane (C₁₂F₁₈), ¹⁹F NMR would be the most critical technique.
Due to the high symmetry of the prismane (B14753642) cage, the ¹⁹F NMR spectrum would be expected to be relatively simple. The this compound molecule contains six trifluoromethyl (CF₃) groups attached to the prismane core. Depending on the molecular symmetry in solution, these CF₃ groups could be chemically equivalent, potentially giving rise to a single resonance signal in the ¹⁹F NMR spectrum. The exact chemical shift of this signal would be influenced by the electronic environment created by the strained cage structure. biophysics.org
Any deviation from a single peak could indicate lower symmetry, either inherent to the molecule's stable conformation or resulting from dynamic processes such as conformational exchange or interactions with the solvent. The large chemical shift dispersion typical of ¹⁹F NMR is highly advantageous, as it provides high sensitivity to subtle differences in the local environment of each fluorine nucleus. biophysics.orghuji.ac.il
Further structural information could be derived from coupling constants. While ¹⁹F-¹⁹F coupling between different CF₃ groups might be observed, its magnitude would depend on the through-bond and through-space distances. Analysis of these coupling patterns would provide critical data for confirming the connectivity and three-dimensional arrangement of the trifluoromethyl groups around the prismane core. huji.ac.il While ¹³C NMR could also be employed to probe the carbon skeleton, the primary structural confirmation for this particular molecule would heavily rely on ¹⁹F NMR data.
No specific experimental ¹⁹F or ¹³C NMR data for this compound are publicly available at this time.
Infrared and Raman Spectroscopic Approaches for Vibrational Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" based on its bonding structure.
For this compound, the IR and Raman spectra would be dominated by vibrations associated with the C-F and C-C bonds.
C-F Stretching: Strong absorption bands in the IR spectrum are expected in the region of 1000-1400 cm⁻¹, characteristic of carbon-fluorine stretching vibrations. The precise frequencies would be influenced by the electronegativity of the fluorine atoms and the strain of the prismane cage.
C-C Stretching: Vibrations corresponding to the C-C bonds of the prismane framework and the bonds connecting the CF₃ groups would appear at lower frequencies. Due to the high symmetry of the molecule, some vibrational modes may be IR-inactive but Raman-active, or vice versa (the rule of mutual exclusion would apply if the molecule possesses a center of symmetry). dergipark.org.tr
Deformation Modes: Bending and deformation modes of the CF₃ groups and the cage structure would occur at lower wavenumbers in the fingerprint region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which are often weak or absent in the IR spectrum. Together, a complete vibrational analysis using both techniques would offer comprehensive information about the molecular structure and bond strength.
No specific experimental IR or Raman spectra for this compound are publicly available at this time.
Mass Spectrometric Techniques for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.
For this compound (C₁₂F₁₈), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass is 485.9788 g/mol for the most common isotopes (¹²C and ¹⁹F). The observation of the molecular ion peak [M]⁺ or a related species like [M+H]⁺ would confirm the molecular weight. nih.gov
Electron ionization (EI) or chemical ionization (CI) techniques would induce fragmentation of the molecule. The analysis of the resulting fragment ions provides insight into the molecule's structure and stability. Common fragmentation pathways for fluorinated compounds involve the loss of fluorine atoms (F•), trifluoromethyl radicals (•CF₃), or larger perfluorinated fragments. youtube.com Expected fragmentation patterns for this compound could include:
Loss of a •CF₃ group, leading to a [C₁₁F₁₅]⁺ ion.
Cleavage of the prismane cage, which would likely be a complex process due to the strained ring system.
Sequential loss of smaller fragments like CF₂, C₂F₄, etc.
The relative abundance of these fragments would yield information about the weakest bonds and the most stable resulting ions, helping to piece together the molecular structure. youtube.com
No specific experimental mass spectra or fragmentation data for this compound are publicly available at this time.
Electron Paramagnetic Resonance (EPR) Investigations of Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. youtube.com In the context of this compound, EPR would not be used to study the neutral, diamagnetic molecule itself, but rather any paramagnetic radical intermediates that might be formed during chemical reactions or upon irradiation.
For instance, if this compound were to undergo a reaction involving single-electron transfer (SET) or homolytic bond cleavage, EPR could be used to detect and identify the resulting radical species. researchgate.net One possible scenario could be the loss of a trifluoromethyl radical (•CF₃) to form a perfluorinated prismane-based radical. The resulting EPR spectrum would provide information about:
g-factor: This value helps in the general identification of the type of radical.
Hyperfine Coupling: The interaction of the unpaired electron with the nuclear spins of nearby ¹⁹F nuclei would lead to characteristic splitting patterns in the spectrum. The magnitude of the hyperfine coupling constants would provide detailed information about the electronic structure of the radical and the spatial distribution of the unpaired electron. rsc.org
EPR spectroscopy is therefore a crucial tool for mechanistic studies, allowing for the direct observation of transient radical intermediates that are key to understanding reaction pathways. ichtj.waw.pl
No specific EPR studies involving radical intermediates of this compound are publicly available at this time.
Synergistic Integration of Computational Spectroscopy with Experimental Techniques
Computational spectroscopy serves as a powerful bridge between theoretical models and experimental data, aiding in the interpretation of complex spectra and the prediction of spectroscopic properties. aip.org For a molecule like this compound, where experimental data may be scarce, computational methods are particularly valuable.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict various spectroscopic parameters:
NMR Spectra: Theoretical calculations can predict ¹⁹F and ¹³C chemical shifts and coupling constants. Comparing these predicted values with experimental spectra is a crucial step in confirming a proposed structure. nih.gov
Vibrational Spectra: The vibrational frequencies and intensities for both IR and Raman spectra can be calculated. This allows for the assignment of experimental bands to specific molecular motions, providing a more detailed understanding of the vibrational characterization. dergipark.org.tr
EPR Parameters: For radical intermediates, computational methods can calculate g-factors and hyperfine coupling constants, which are essential for interpreting and identifying the species observed in an experimental EPR spectrum.
The synergy between computational prediction and experimental measurement is critical. Theoretical spectra can guide the search for specific features in experimental data, while experimental results provide the necessary validation for the computational models used. This integrated approach leads to a more robust and confident structural elucidation and mechanistic understanding. nih.gov
No specific computational spectroscopic studies for this compound are publicly available at this time.
Future Research Trajectories and Interdisciplinary Opportunities
Emerging Methodologies in Perfluorohexamethylprismane Synthesis and Characterization
The original synthesis of this compound involves the photochemical valence isomerization of hexa(trifluoromethyl)benzene to its Dewar benzene (B151609) and prismane (B14753642) isomers. While effective, this photochemical route can be inefficient. Future synthetic research could explore more modern and efficient methodologies.
Advanced Synthetic Approaches:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as irradiation time, temperature, and reagent mixing. nih.gov Applying flow chemistry to the photochemical isomerization of hexa(trifluoromethyl) Dewar benzene could potentially improve the yield and purity of this compound by minimizing side reactions and decomposition. nih.gov
Catalytic Methods: The development of novel catalysts for [2+2] photocycloadditions could provide alternative, more selective pathways to the prismane core. libretexts.org While not yet applied to this specific system, research into asymmetric catalysis could pave the way for producing chiral derivatives of perfluorinated prismanes.
Modern Characterization Techniques: The characterization of this compound has historically relied on standard spectroscopic methods. The application of more advanced techniques could provide deeper insights into its structure and properties.
¹⁹F NMR Spectroscopy: Modern ¹⁹F NMR techniques are powerful tools for the structural elucidation of complex fluorinated molecules, even in mixtures. rsc.orgresearchgate.net Advanced methods, such as two-dimensional ¹⁹F-¹⁹F correlation spectroscopy (COSY), could be used to definitively assign the fluorine environments in the prismane cage and any intermediates or byproducts in the synthetic mixture. rsc.orgresearchgate.net
Single-Crystal X-ray Diffraction: While the basic connectivity is known, a high-resolution crystal structure would provide precise bond lengths and angles. This data is invaluable for benchmarking theoretical models and understanding the strain within the molecule.
Microfluidic Modulation Spectroscopy (MMS): This technique offers a powerful way to study the secondary structure and stability of molecules and could be adapted to investigate the conformational rigidity of the this compound cage. youtube.com
Below is a table summarizing potential emerging methodologies for the synthesis and characterization of this compound.
| Area | Methodology | Potential Benefits |
| Synthesis | Flow Chemistry | Improved yield, purity, and scalability; precise control over reaction conditions. |
| Novel Catalysis | Increased selectivity, potential for asymmetric synthesis of chiral derivatives. | |
| Characterization | Advanced ¹⁹F NMR | Unambiguous structural elucidation, analysis of complex reaction mixtures. |
| Single-Crystal X-ray Diffraction | Precise bond lengths and angles, validation of theoretical models. | |
| Microfluidic Modulation Spectroscopy | Insights into molecular rigidity and stability. |
Unexplored Reactivity Patterns and Transformation Pathways
The known chemistry of this compound is dominated by its exceptional thermal stability and its eventual rearrangement to hexa(trifluoromethyl)benzene at very high temperatures. Its kinetic persistence makes it a fascinating subject for exploring reactivity under forcing conditions.
Reactions with Electrophiles and Nucleophiles: The electron-withdrawing nature of the trifluoromethyl groups and the fluorine atoms on the cage likely render the molecule highly resistant to electrophilic attack. Conversely, the molecule could be susceptible to attack by potent nucleophiles, potentially leading to ring-opening or substitution reactions. mdpi.com The high strain of the prismane core could facilitate reactions that are not observed in less strained fluorocarbons.
Cycloaddition Reactions: The strained carbon-carbon bonds of the cyclobutane (B1203170) rings in the prismane structure could potentially act as dienophiles or dipolarophiles in cycloaddition reactions, offering a pathway to novel, complex polycyclic fluorinated architectures. pageplace.demdpi.com
Thermal Decomposition Pathways: A detailed study of the thermal decomposition of this compound under various conditions (e.g., in the presence of radical initiators or scavengers) could provide valuable mechanistic insights into the rearrangement process. researchgate.netgdut.edu.cnaps.org Understanding these pathways is crucial for defining the operational limits of any potential high-temperature applications.
Advanced Theoretical Modeling Challenges and Opportunities
The compact, highly strained, and electron-rich nature of this compound presents both challenges and opportunities for modern computational chemistry.
Electronic Structure and the "Perfluoro Cage Effect": Perfluorinated cage compounds are known to exhibit unique electronic properties, including the ability to encapsulate an electron within their molecular framework, a phenomenon termed the "perfluoro cage effect". nih.gov Theoretical studies could explore the LUMO of this compound to determine its potential to form stable radical anions. acs.org Such calculations can predict electron affinities and guide experimental efforts to generate and characterize these interesting species. nih.gov
Predicting Reaction Pathways: Modern computational methods can be used to explore potential reaction pathways and predict transition state energies. nih.govarxiv.orgresearchgate.netarxiv.org This could be applied to investigate the mechanism of the thermal rearrangement to hexa(trifluoromethyl)benzene in detail or to predict the feasibility of as-yet-unexplored reactions with various reagents. nih.gov
The following table outlines key areas for advanced theoretical modeling of this compound.
| Modeling Area | Computational Approach | Objective |
| Strain Energy | High-level ab initio, DFT | Quantify and understand the sources of molecular strain. |
| Electronic Structure | DFT, Multiconfigurational methods | Investigate the "perfluoro cage effect", predict electron affinity, and analyze bonding. |
| Reactivity | Transition state searching, Reaction path modeling | Elucidate mechanisms of known reactions and predict outcomes of unexplored transformations. |
Potential for this compound in Novel Chemical Architectures and Advanced Applications
While currently a molecule of primarily academic interest, the unique properties of this compound suggest several areas for potential future application, particularly in materials science.
High-Density Energetic Materials: The high density and large positive enthalpy of formation characteristic of strained cage compounds make them attractive candidates for energetic materials. researchgate.net The perfluorinated nature of this prismane derivative would result in high-density combustion products, potentially leading to high detonation velocities and pressures. Further research into its energetic properties, both computationally and experimentally, is warranted.
Precursors to Novel Fluorinated Materials: The strained prismane framework could serve as a unique building block for the synthesis of novel fluorinated polymers or other advanced materials. Controlled ring-opening reactions could lead to linear or cross-linked polymers with potentially interesting thermal and chemical resistance, as well as unique surface properties.
High-Density Fuels: Highly strained polycyclic hydrocarbons have been investigated as high-energy-density fuels. rsc.orgmdpi.comresearchgate.net The high density of this compound, a consequence of its compact structure and the mass of its fluorine atoms, could make it a candidate for specialized fuel applications where volume is a critical constraint. Its thermal stability would be a significant advantage in this context.
The table below summarizes the potential applications of this compound.
| Potential Application Area | Key Properties | Research Direction |
| Energetic Materials | High density, strained ring system, positive enthalpy of formation. | Computational and experimental evaluation of detonation properties. |
| Advanced Materials | Unique cage structure, high fluorine content. | Development of controlled ring-opening polymerization methods. |
| High-Density Fuels | High density, high thermal stability. | Investigation of combustion properties and potential as a fuel additive. |
Q & A
Q. Example Table: Reported Thermal Decomposition Temperatures
| Study | Decomposition Temp. (°C) | Method | Purity (%) |
|---|---|---|---|
| A | 320 ± 5 | TGA | 99.5 |
| B | 295 ± 10 | DSC | 98.0 |
| C | 310 ± 3 | TGA | 99.8 |
Note: Differences in purity and method explain ~80% of variance (I² = 78%) .
Basic Research Question: What spectroscopic and computational methods are most effective for characterizing this compound’s structure?
Answer:
- Spectroscopy :
- Computational Modeling :
Advanced Research Question: How should researchers design experiments to investigate the reactivity of this compound under extreme conditions (e.g., high-pressure or photolytic environments)?
Answer:
- Experimental Design :
- Data Collection :
- Contingency planning : Predefine criteria for halting experiments (e.g., pressure exceeding 500 bar) to mitigate risks .
Basic Research Question: What are the best practices for documenting and archiving experimental data on this compound to facilitate future meta-analyses?
Answer:
- Data Structure :
- Repositories :
- Reporting Standards :
Advanced Research Question: How can researchers address ethical and safety challenges in handling this compound, given its potential environmental persistence?
Answer:
- Risk Assessment :
- Ethical Frameworks :
Basic Research Question: What statistical methods are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
Answer:
- Dose-Response Modeling :
- Error Mitigation :
Advanced Research Question: How can machine learning enhance the prediction of this compound’s applications in materials science?
Answer:
- Model Development :
- Interpretability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
